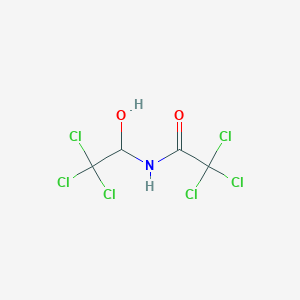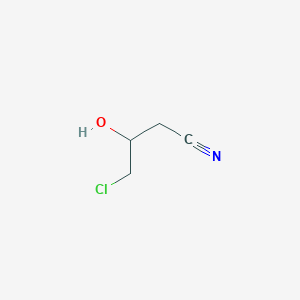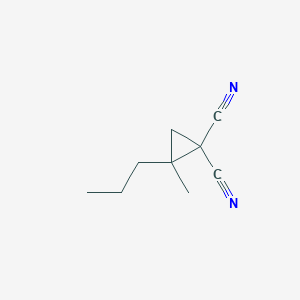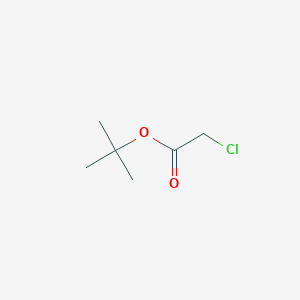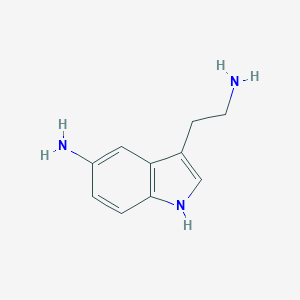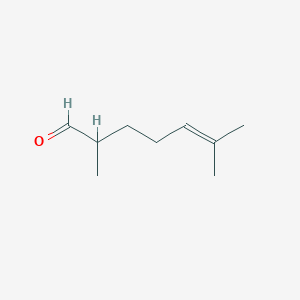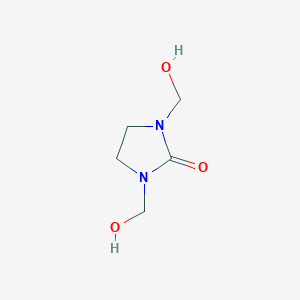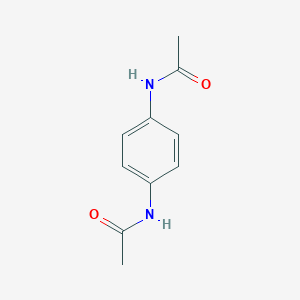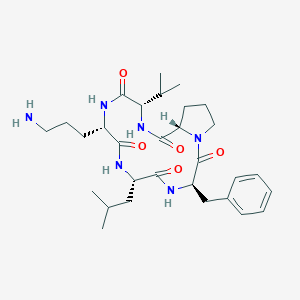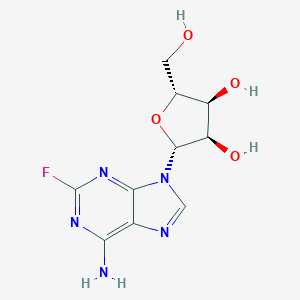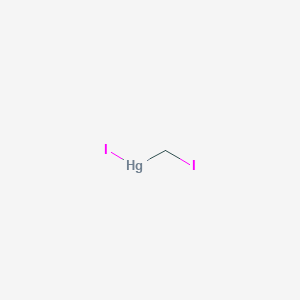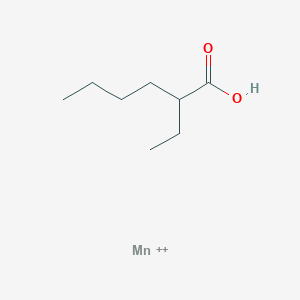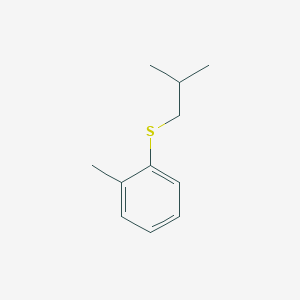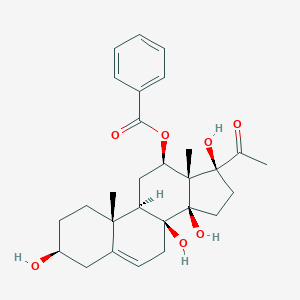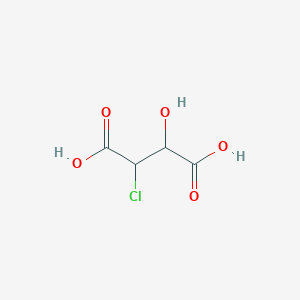
2-Chloro-3-hydroxybutanedioic acid
Vue d'ensemble
Description
2-Chloro-3-hydroxybutanedioic acid, also known as chlorogenic acid, is a naturally occurring compound found in various plants, including coffee, tea, and fruits such as apples and berries. It is a polyphenol compound that has been extensively studied for its potential health benefits and has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-hydroxybutanedioic acid is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in the body. It also inhibits the activity of enzymes involved in the production of inflammatory molecules, thereby reducing inflammation in the body.
Effets Biochimiques Et Physiologiques
2-Chloro-3-hydroxybutanedioic acid has been found to have a range of biochemical and physiological effects. It can reduce blood pressure, improve glucose metabolism, and reduce the risk of type 2 diabetes. It can also improve cognitive function and reduce the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have anti-cancer properties and may help prevent the development and progression of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-hydroxybutanedioic acid has several advantages for lab experiments. It is readily available and relatively inexpensive, making it easy to obtain and use in experiments. It is also stable and has a long shelf life, making it suitable for long-term experiments. However, it has some limitations, including its low solubility in water, which can make it difficult to dissolve in aqueous solutions. It is also sensitive to light and heat, which can affect its stability and potency.
Orientations Futures
There are several future directions for research on 2-Chloro-3-hydroxybutanedioic acid. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and diabetes. Further research is needed to determine the optimal dosage and administration of 2-Chloro-3-hydroxybutanedioic acid for these conditions. Another area of interest is its potential as a food additive or supplement, as it has been found to have beneficial effects on health. Further research is needed to determine the safety and efficacy of using 2-Chloro-3-hydroxybutanedioic acid in this context. Finally, there is a need for further research to better understand the mechanism of action of 2-Chloro-3-hydroxybutanedioic acid and its effects on various biochemical and physiological processes in the body.
Méthodes De Synthèse
2-Chloro-3-hydroxybutanedioic acid can be synthesized from quinic acid, which is found in high concentrations in coffee beans. The synthesis process involves the hydrolysis of quinic acid using hydrochloric acid, followed by oxidation with potassium permanganate. The resulting product is then purified through a series of chemical reactions, including crystallization, filtration, and recrystallization, to obtain pure 2-Chloro-3-hydroxybutanedioic acid.
Applications De Recherche Scientifique
2-Chloro-3-hydroxybutanedioic acid has been extensively studied for its potential health benefits. It has been found to have antioxidant properties, which can help prevent oxidative damage to cells and reduce the risk of chronic diseases such as cancer, cardiovascular disease, and diabetes. It also has anti-inflammatory properties, which can help reduce inflammation in the body and alleviate symptoms of inflammatory conditions such as arthritis and asthma.
Propriétés
IUPAC Name |
2-chloro-3-hydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYFCSSBCCDMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Cl)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995344 | |
| Record name | 2-Chloro-3-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.53 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hydroxybutanedioic acid | |
CAS RN |
7403-74-9 | |
| Record name | NSC400377 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-3-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



